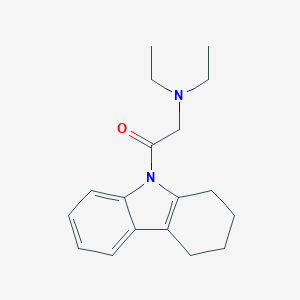
N,N-diethyl-2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanamine, commonly known as Oxo-M or Oxo-M-2, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the family of phenethylamines and has been found to have various biochemical and physiological effects.
Mécanisme D'action
Oxo-M-2 exerts its effects by binding to the serotonin receptors in the brain. It has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Oxo-M-2 acts as a partial agonist at this receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This partial agonist activity is thought to be responsible for its anxiolytic and analgesic effects.
Biochemical and Physiological Effects
Oxo-M-2 has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines. Oxo-M-2 has also been found to have anxiolytic effects by reducing anxiety-like behavior in animal models. Additionally, Oxo-M-2 has been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Oxo-M-2 in lab experiments is its high potency. This means that only small amounts of the compound are needed to produce significant effects. Additionally, Oxo-M-2 has a relatively long half-life, which allows for sustained effects. However, one of the limitations of using Oxo-M-2 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the study of Oxo-M-2. One area of interest is its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Oxo-M-2 and its effects on various neurotransmitter systems. Finally, the development of more potent and selective analogs of Oxo-M-2 may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
Oxo-M-2 is synthesized by the condensation of 2-oxo-2-phenylacetic acid with 1,2,3,4-tetrahydro-9H-carbazole-9-ethanamine in the presence of diethylamine and a coupling reagent. The resulting product is then purified using chromatography techniques to obtain pure Oxo-M-2.
Applications De Recherche Scientifique
Oxo-M-2 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. Oxo-M-2 has also been investigated for its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, Oxo-M-2 has been found to have a potential role in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C18H24N2O |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-(diethylamino)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C18H24N2O/c1-3-19(4-2)13-18(21)20-16-11-7-5-9-14(16)15-10-6-8-12-17(15)20/h5,7,9,11H,3-4,6,8,10,12-13H2,1-2H3 |
Clé InChI |
PTLTVKPIFSEZMG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)N1C2=C(CCCC2)C3=CC=CC=C31 |
SMILES canonique |
CCN(CC)CC(=O)N1C2=C(CCCC2)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid](/img/structure/B249786.png)
![1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249793.png)
![1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249794.png)




![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B249811.png)
![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]isoxazole-3-carboxamide](/img/structure/B249817.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)

![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)